Several synthetic routes have been developed for thieno[2,3-d]pyrimidin-4(3H)-ones, with the Gewald reaction being one of the most commonly employed methods [, , ]. This reaction involves the condensation of an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. Other methods include:* Cyclization of appropriately substituted thiophene derivatives. []* Aza-Wittig reactions followed by cyclization. [, , , ]
The reactivity of thieno[2,3-d]pyrimidin-4(3H)-ones is dictated by the presence of various reactive sites within the molecule. * The nitrogen atoms in the pyrimidine ring can participate in alkylation reactions. [, ]* The thione group (C=S) can undergo alkylation and glycosylation reactions. [, ]* The presence of amino groups allows for further functionalization, including acylation and sulfonylation. [, , ]
The thieno[2,3-d]pyrimidin-2(1H)-one derivatives have been shown to exhibit potent inhibitory activity against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid is a potent dual inhibitor of human TS and DHFR, with IC50 values of 40 nM and 20 nM, respectively1. These enzymes are crucial for DNA synthesis and cell proliferation, making their inhibition a strategic point of intervention in cancer therapy. The inhibition of these enzymes leads to the depletion of thymidine and folate pools, which are necessary for DNA replication and repair, thereby exerting antitumor effects.
The dual inhibitory activity against TS and DHFR suggests that these compounds could be effective in the treatment of cancer. The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in antitumor drugs, highlights the relevance of these derivatives in oncology3. Furthermore, the discovery of isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines as potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor (EGFR) suggests that structurally related thieno[2,3-d]pyrimidin-2(1H)-one derivatives could also serve as targeted therapies in cancer treatment8.
The novel set of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, which share a structural similarity with the compound of interest, have been screened for analgesic and anti-inflammatory activities2. These compounds have shown promising results, with the chlorophenyl-substituted derivative exhibiting potent activities. This suggests that the thieno[2,3-d]pyrimidin-2(1H)-one scaffold could be further explored for the development of new anti-inflammatory and analgesic agents.
Pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to the compound , have been identified as selective aldose reductase inhibitors with antioxidant activity4. Aldose reductase plays a role in the development of diabetic complications, and its inhibition is a therapeutic strategy for managing diabetes-related disorders.
The synthesis of novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones has demonstrated fungicidal activities against pathogens such as Rhizoctonia solani and Botrytis cinerea7. This indicates the potential of thieno[2,3-d]pyrimidin-2(1H)-one derivatives in the development of new antifungal agents.
A related class of compounds, the 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, has been found to possess anti-inflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs)5. This suggests that modifications of the thieno[2,3-d]pyrimidin-2(1H)-one core could lead to safer anti-inflammatory medications.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7